molecular formula C21H18ClN5O B14940673 5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B14940673
M. Wt: 391.9 g/mol
InChI Key: FFEGMJBNYNEWGG-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 2-chlorobenzyl group at position 5, a 4-methylquinazolinylamino substituent at position 2, and a methyl group at position 6 of the pyrimidinone core. Pyrimidinones are heterocyclic compounds with diverse pharmacological applications, particularly in kinase inhibition and anticancer research .

Properties

Molecular Formula

C21H18ClN5O

Molecular Weight

391.9 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H18ClN5O/c1-12-15-8-4-6-10-18(15)25-20(23-12)27-21-24-13(2)16(19(28)26-21)11-14-7-3-5-9-17(14)22/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28)

InChI Key

FFEGMJBNYNEWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 5

  • 5-(4-Fluorophenyl) derivatives (BH54302 and BH54303, ): Fluorine substitution may enhance metabolic stability compared to chlorine .
  • 5-Butyl derivative (): A linear alkyl chain instead of benzyl reduces aromaticity, impacting π-π stacking interactions .

Substituent Variations at Position 2

  • 4,6-Dimethylquinazolinylamino (): Additional methyl groups on the quinazoline ring could improve binding affinity through van der Waals interactions .
  • Methylthio substituent (): Replaces the quinazolinylamino group with methylthio, significantly altering electronic properties and target selectivity .

Substituent Variations at Position 6

  • 6-Methyl (Target compound and ): A common feature that stabilizes the pyrimidinone tautomer.
  • 6-Ethyl (): Increased steric bulk might affect conformational flexibility .

Data Tables

Compound Name Position 5 Substituent Position 2 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Notes
5-(2-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one 2-Chlorobenzyl 4-Methylquinazolinylamino C₂₂H₁₉ClN₆O 430.88 (calculated) High lipophilicity; potential kinase target
5-(4-Isopropylbenzyl)-6-methyl-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one () 4-Isopropylbenzyl 4,6-Dimethylquinazolinylamino C₂₅H₂₇N₅O 413.52 Enhanced steric bulk; pKa = 8.33
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (BH54302, ) 4-Fluorophenyl 4-Methylquinazolinylamino C₁₉H₁₄FN₅O 347.35 Improved metabolic stability
5-Butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one () Butyl 4,7-Dimethylquinazolinylamino C₁₉H₂₃N₅O 337.42 Reduced aromaticity; pKa = 8.30
6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one () 2-Chlorobenzyl Methylthio C₁₂H₁₁ClN₂OS 266.75 Altered electronic profile

Research Findings

  • Quinazolinyl Substitutions : Methyl groups on the quinazoline ring (e.g., 4,6-dimethyl in ) enhance hydrophobic interactions with enzyme pockets, whereas ethoxy groups () may introduce polarity but reduce metabolic stability .
  • Activity Implications: The methylthio substituent in eliminates the quinazolinylamino group’s hydrogen-bonding capacity, likely reducing affinity for kinase targets compared to the amino-linked derivatives .

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